molecular formula C15H9Cl2FO2S B2628957 (E)-3-(2,3-Dichloro-4-(4-fluorophenylthio)phenyl)acrylic acid CAS No. 929215-38-3

(E)-3-(2,3-Dichloro-4-(4-fluorophenylthio)phenyl)acrylic acid

Cat. No.: B2628957
CAS No.: 929215-38-3
M. Wt: 343.19
InChI Key: RXHSWBBTCFECIC-KRXBUXKQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2,3-Dichloro-4-(4-fluorophenylthio)phenyl)acrylic acid is a synthetic organic compound characterized by the presence of dichloro, fluorophenylthio, and acrylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2,3-Dichloro-4-(4-fluorophenylthio)phenyl)acrylic acid typically involves multi-step organic reactions. A common synthetic route may include:

    Halogenation: Introduction of chlorine atoms to the aromatic ring.

    Thioether Formation: Reaction of the halogenated aromatic compound with a fluorophenylthiol.

    Aldol Condensation: Formation of the acrylic acid moiety through condensation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2,3-Dichloro-4-(4-fluorophenylthio)phenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioether group to a sulfoxide or sulfone.

    Reduction: Reduction of the acrylic acid moiety to an alcohol.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (E)-3-(2,3-Dichloro-4-(4-fluorophenylthio)phenyl)acrylic acid would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular pathways: Affecting processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2,3-Dichlorophenyl)acrylic acid: Lacks the fluorophenylthio group.

    (E)-3-(4-Fluorophenylthio)acrylic acid: Lacks the dichloro substitution.

    (E)-3-(2,3-Dichloro-4-methylphenyl)acrylic acid: Substitutes the fluorophenylthio group with a methyl group.

Uniqueness

(E)-3-(2,3-Dichloro-4-(4-fluorophenylthio)phenyl)acrylic acid is unique due to the combination of dichloro, fluorophenylthio, and acrylic acid functional groups, which may confer distinct chemical and biological properties.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Biological Activity

(E)-3-(2,3-Dichloro-4-(4-fluorophenylthio)phenyl)acrylic acid, with the CAS number 929215-38-3, is a compound that has garnered attention due to its potential biological activities. This article explores its properties, biological mechanisms, and relevant case studies.

  • Molecular Formula : C₁₅H₉Cl₂FO₂S
  • Molecular Weight : 343.20 g/mol
  • Structure : The compound features a unique combination of dichloro and fluorophenyl groups, which enhances its reactivity and selectivity in various chemical reactions .

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its potential therapeutic applications. Here are some key findings:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation.

  • Case Study : A study published in a peer-reviewed journal highlighted that the compound effectively reduced the viability of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Preliminary studies suggest that it has inhibitory effects against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

  • Case Study : An investigation into the antimicrobial efficacy revealed that this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections caused by these pathogens .

The biological activity of this compound is attributed to its ability to interact with specific cellular targets:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic factors.
  • Cell Cycle Arrest : It disrupts cell cycle progression, particularly at the G1/S checkpoint, leading to reduced proliferation rates in cancerous cells.
  • Antimicrobial Action : The exact mechanism by which it exerts antimicrobial effects is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Data Summary

PropertyValue
Molecular FormulaC₁₅H₉Cl₂FO₂S
Molecular Weight343.20 g/mol
Anticancer ActivityYes
Antimicrobial ActivityYes

Properties

IUPAC Name

(E)-3-[2,3-dichloro-4-(4-fluorophenyl)sulfanylphenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2FO2S/c16-14-9(2-8-13(19)20)1-7-12(15(14)17)21-11-5-3-10(18)4-6-11/h1-8H,(H,19,20)/b8-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXHSWBBTCFECIC-KRXBUXKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SC2=C(C(=C(C=C2)C=CC(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1F)SC2=C(C(=C(C=C2)/C=C/C(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.